molecular formula C6H7N3O3 B12330727 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

4-nitro-1-(oxetan-3-yl)-1H-pyrazole

Cat. No.: B12330727
M. Wt: 169.14 g/mol
InChI Key: CATVJEVOFGUNHO-UHFFFAOYSA-N
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Description

4-Nitro-1-(oxetan-3-yl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of a nitro group, an oxetane ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole typically involves the reaction of oxetane derivatives with pyrazole precursors under specific conditions. One common method includes the nitration of 1-(oxetan-3-yl)-1H-pyrazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, Pd/C catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Amines: Formed through the reduction of the nitro group.

    Substituted Pyrazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Nitro-1-(oxetan-3-yl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring may also contribute to the compound’s reactivity and stability, influencing its interaction with biological targets.

Comparison with Similar Compounds

    4-Nitro-1-(oxetan-3-yl)-1H-pyrazole: Unique due to the presence of both nitro and oxetane groups.

    1-(Oxetan-3-yl)-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.

    4-Nitro-1H-pyrazole: Lacks the oxetane ring, affecting its stability and biological activity.

Uniqueness: this compound stands out due to its combined structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

4-nitro-1-(oxetan-3-yl)pyrazole

InChI

InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)6-3-12-4-6/h1-2,6H,3-4H2

InChI Key

CATVJEVOFGUNHO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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